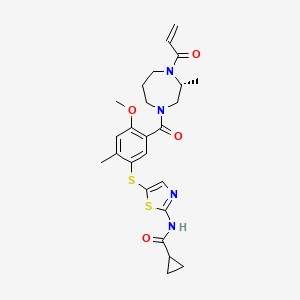
Tyrosine kinase-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosine kinase-IN-7 is a potent inhibitor of tyrosine kinases, a class of enzymes that play a crucial role in the regulation of cellular processes such as growth, differentiation, and metabolism. Tyrosine kinases are involved in the phosphorylation of tyrosine residues in proteins, which is a key step in signal transduction pathways. Inhibitors like this compound are essential in the treatment of various cancers and other diseases where abnormal tyrosine kinase activity is observed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosine kinase-IN-7 typically involves multi-step organic synthesisCommon synthetic routes include the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase extraction and crystallization are employed to purify the compound. The use of automated synthesis platforms and continuous flow reactors can further enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: Tyrosine kinase-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups that can potentially enhance or alter its biological activity .
Aplicaciones Científicas De Investigación
Tyrosine kinase-IN-7 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the mechanisms of tyrosine kinase inhibition and to develop new inhibitors.
Biology: Helps in understanding the role of tyrosine kinases in cellular signaling pathways.
Medicine: Plays a crucial role in the development of targeted cancer therapies by inhibiting abnormal tyrosine kinase activity.
Industry: Employed in the production of diagnostic tools and therapeutic agents
Mecanismo De Acción
Tyrosine kinase-IN-7 exerts its effects by binding to the ATP-binding site of tyrosine kinases, thereby preventing the phosphorylation of tyrosine residues in target proteins. This inhibition disrupts the signal transduction pathways that are essential for cell growth and proliferation. The compound specifically targets pathways involved in cancer cell survival and metastasis, making it a valuable therapeutic agent .
Comparación Con Compuestos Similares
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Osimertinib: Targets epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer.
Uniqueness: Tyrosine kinase-IN-7 is unique due to its high specificity and potency against a broad range of tyrosine kinases. Unlike some other inhibitors, it has shown effectiveness in overcoming resistance mechanisms that often develop during cancer treatment .
Propiedades
Fórmula molecular |
C16H15N3OS |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)phenol |
InChI |
InChI=1S/C16H15N3OS/c20-11-7-5-10(6-8-11)19-15-14-12-3-1-2-4-13(12)21-16(14)18-9-17-15/h5-9,20H,1-4H2,(H,17,18,19) |
Clave InChI |
BTIBWAOCLJARHL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


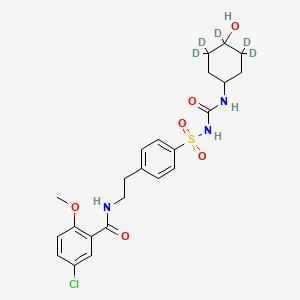



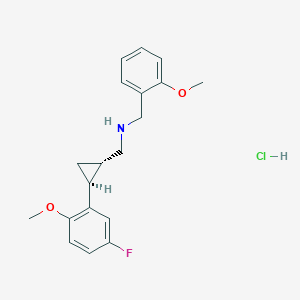
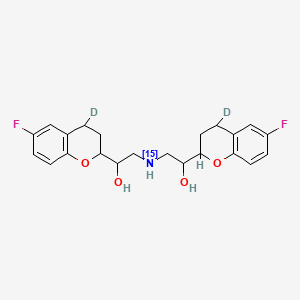

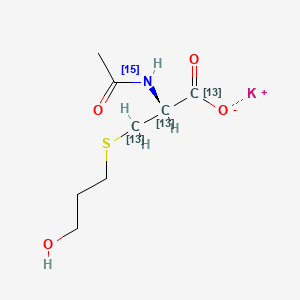
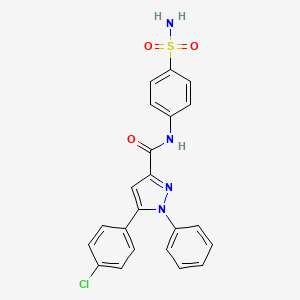



![[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12376849.png)
